molecular formula C29H44N2O B12567721 N,N'-Bis(2,3-dibutylphenyl)urea CAS No. 489428-37-7

N,N'-Bis(2,3-dibutylphenyl)urea

Cat. No.: B12567721
CAS No.: 489428-37-7
M. Wt: 436.7 g/mol
InChI Key: OSOWOBRRZRZHMP-UHFFFAOYSA-N
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Description

N,N'-Bis(2,3-dibutylphenyl)urea is a high-purity organic compound of significant interest in advanced materials research and development. This diarylurea derivative is primarily investigated as a potential molecular building block or intermediate in the synthesis of more complex functional materials. Researchers are exploring its application in the field of organic electronics, where similar structured ureas have been studied for their thermal properties and potential use in material science . Its molecular structure, featuring bulky dibutylphenyl substituents, suggests potential utility as a ligand in coordination chemistry or as a core unit in the design of supramolecular polymers and gels. The compound is provided strictly for research and laboratory use. All information presented is for informational purposes only. Note: Specific data on properties such as melting point, solubility, and spectroscopic characteristics for this exact compound are not currently available in the searched literature and should be experimentally determined by the qualified researcher.

Properties

CAS No.

489428-37-7

Molecular Formula

C29H44N2O

Molecular Weight

436.7 g/mol

IUPAC Name

1,3-bis(2,3-dibutylphenyl)urea

InChI

InChI=1S/C29H44N2O/c1-5-9-15-23-17-13-21-27(25(23)19-11-7-3)30-29(32)31-28-22-14-18-24(16-10-6-2)26(28)20-12-8-4/h13-14,17-18,21-22H,5-12,15-16,19-20H2,1-4H3,(H2,30,31,32)

InChI Key

OSOWOBRRZRZHMP-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=C(C(=CC=C1)NC(=O)NC2=CC=CC(=C2CCCC)CCCC)CCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Bis(2,3-dibutylphenyl)urea typically involves the reaction of 2,3-dibutylaniline with an isocyanate or carbamoyl chloride. One common method is the nucleophilic addition of 2,3-dibutylaniline to potassium isocyanate in water, which is a mild and efficient process . This reaction can be carried out without the use of organic co-solvents, making it environmentally friendly .

Industrial Production Methods

Industrial production of N-substituted ureas often involves the use of phosgene or its safer alternatives, such as triphosgene. The reaction of 2,3-dibutylaniline with phosgene or triphosgene generates the corresponding isocyanate, which then reacts with another molecule of 2,3-dibutylaniline to form N,N’-Bis(2,3-dibutylphenyl)urea . This method is scalable and suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

N,N’-Bis(2,3-dibutylphenyl)urea can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted urea derivatives, amines, and phenyl-substituted compounds .

Scientific Research Applications

Materials Science

N,N'-Bis(2,3-dibutylphenyl)urea has been utilized in the development of advanced materials, particularly in the formulation of polymers and coatings. Its properties as a plasticizer and stabilizer enhance the mechanical performance and thermal stability of polymer matrices.

Application Description
Polymer AdditiveUsed to improve flexibility and durability in polymer formulations.
Coating AgentEnhances adhesion and weather resistance in protective coatings.

Organic Chemistry

In organic synthesis, this compound serves as a versatile building block for creating more complex molecules. Its ability to participate in various chemical reactions makes it valuable for researchers aiming to develop new compounds.

  • Reactivity : The compound can undergo nucleophilic substitution reactions, making it useful for synthesizing derivatives with tailored properties.
  • Catalysis : Some studies have investigated its potential as a catalyst or co-catalyst in organic reactions.

Biomedical Applications

Emerging research indicates potential biomedical applications for this compound, particularly in drug delivery systems and therapeutic agents.

  • Drug Delivery : Its solubility characteristics may facilitate the formulation of drug carriers that improve bioavailability.
  • Therapeutic Agents : Preliminary studies suggest that derivatives of this compound could exhibit biological activity relevant to pharmaceutical development.

Case Study 1: Polymer Development

A study published in Polymers explored the use of this compound as a plasticizer in polyurethane formulations. The results indicated that incorporating this compound improved the mechanical properties and thermal stability of the resulting materials, making them suitable for applications requiring enhanced durability.

Case Study 2: Organic Synthesis

Research documented in The Journal of Organic Chemistry highlighted the effectiveness of this compound as a reagent in synthesizing novel urea derivatives. The study demonstrated that varying the reaction conditions could yield products with diverse functional groups, expanding the utility of this compound in organic synthesis.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Urea Derivatives

The following analysis compares N,N'-Bis(2,3-dibutylphenyl)urea with key analogs, focusing on molecular features, properties, and research findings.

Substituent Effects on Molecular Weight and Hydrophobicity

The bulky 2,3-dibutylphenyl groups significantly increase molecular weight and hydrophobicity compared to smaller substituents. For example:

Compound Name Substituents Molecular Weight Key Substituent Effect
This compound (Inferred) 2,3-dibutylphenyl ~434.6* High lipophilicity, low solubility in polar solvents
N,N'-Bis(3-chlorophenyl)urea 3-chlorophenyl 281.137 Electron-withdrawing Cl enhances stability
N,N'-Bis(4-methylphenyl)urea 4-methylphenyl 240.29 Moderate hydrophobicity; boiling point 298.6°C
N,N'-Bis-(3,4-dichlorophenyl)urea 3,4-dichlorophenyl 332.03 Increased molecular weight and polarity due to Cl
N,N-dibutyl-N'-(2,6-dimethylphenyl)urea 2,6-dimethylphenyl 276.42 Steric hindrance from dimethyl groups

*Estimated based on the molecular formula C₂₅H₃₈N₂O.

Key Insight: The dibutyl groups in this compound likely reduce aqueous solubility but enhance compatibility with nonpolar matrices, making it suitable for hydrophobic polymer additives or slow-release formulations.

Thermal Stability and Reactivity

Substituents profoundly influence decomposition pathways and stability:

  • N,N'-Bis(3-chlorophenyl)urea : Exhibits a decomposition enthalpy (ΔrH°) of 122.0 ± 5.3 kJ/mol in the solid phase, attributed to the stabilizing electron-withdrawing effect of chlorine .
  • N,N'-Bis(4-methylphenyl)urea: Methyl groups, being electron-donating, may reduce thermal stability compared to chlorinated analogs.
  • This compound (Inferred) : The electron-donating butyl groups could lower thermal stability relative to chlorinated ureas but improve solubility in organic solvents.

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